5-(4-Chlorophenyl)pyrazin-2-ol
Description
5-(4-Chlorophenyl)pyrazin-2-ol is a heterocyclic compound featuring a pyrazine core substituted with a hydroxyl group at position 2 and a 4-chlorophenyl moiety at position 3.
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
InChI Key |
JFEQYHYTZCCRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Core Structure Influence :
- Pyrazine and pyrazoline cores (as in this compound and its analogs) are associated with epigenetic modulation (e.g., sirtuin inhibition) and anticancer activity .
- Thiadiazole and triazole derivatives exhibit stronger antifungal and antimicrobial properties due to sulfur-containing groups enhancing target binding .
- Substituent Impact :
- The 4-chlorophenyl group consistently improves lipophilicity and target affinity across analogs.
- Hydroxyl or thiol groups at position 2 (pyrazine/thiadiazole) may enhance hydrogen bonding with biological targets.
2.4. Pharmacokinetic and ADME Profiles
- Imidazole Analogs : High docking scores (−9.2) correlate with strong target binding, but ethyl ester groups may reduce metabolic stability .
- Triazole-Thiol Derivatives : Predicted ADME profiles () show favorable oral bioavailability (LogP: 2.1–3.4) and low hepatotoxicity risk, suggesting similar advantages for pyrazin-2-ol analogs .
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